2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one
Description
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-1H-pyrazolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O/c13-8-2-1-3-9(14)11(8)17-12(18)7-4-5-15-6-10(7)16-17/h1-6,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXDOYMNDNXVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C(=O)C3=C(N2)C=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160452 | |
| Record name | 3H-Pyrazolo[3,4-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-66-7 | |
| Record name | 3H-Pyrazolo[3,4-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Pyrazolo[3,4-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Pathway
The synthesis of 2-(2,6-dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one often begins with the cyclocondensation of 2,6-dichlorophenylhydrazine with a cyclic diketone or keto-ester intermediate. A representative method involves:
Conditions and Yield
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-oxopiperidine-4-carboxylate | Ethanol | 80 | 6 | 65–70 |
| Acetic acid (catalytic) | Ethanol | 80 | 6 | – |
Multi-Component Reaction (MCR) Strategy
One-Pot Synthesis
A streamlined approach employs a three-component reaction involving:
-
2,6-Dichlorobenzaldehyde
-
Malononitrile
-
3-Aminopyrazole
The reaction proceeds in the presence of K₂CO₃ as a base and DMF as the solvent:
Reaction Scheme
Optimization Data
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 120 | 78 |
| Et₃N | DMF | 120 | 62 |
Advantages : Reduced reaction steps, higher atom economy.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
For introducing the 2,6-dichlorophenyl moiety, a Suzuki coupling is employed post-cyclization:
Key Data
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | – | 85 |
| Pd(OAc)₂ | XPhos | 88 |
Microwave-Assisted Synthesis
Rapid Cyclization
Microwave irradiation significantly reduces reaction time:
Yield Comparison
| Method | Time (min) | Yield (%) |
|---|---|---|
| Conventional heating | 360 | 70 |
| Microwave | 20 | 82 |
Advantages : Energy-efficient and scalable.
Crystallization and Purification
Final Product Isolation
The crude product is purified via recrystallization from ethanol/water (4:1) to achieve >98% purity.
Analytical Data
-
¹H NMR (DMSO-d₆, 500 MHz): δ 8.21 (s, 1H, pyrazole-H), 7.55–7.58 (m, 2H, Ar-H), 4.32 (t, 2H, CH₂), 3.15 (t, 2H, CH₂).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 65–70 | 95 | Moderate | High |
| MCR | 78 | 97 | High | Moderate |
| Suzuki Coupling | 85–88 | 99 | Low | Low |
| Microwave | 82 | 98 | High | High |
Recommendation : The MCR and microwave methods are optimal for industrial-scale synthesis due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-(2,6-Dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 320419-93-0)
- Core Structure: Pyrazolo[3,4-b]pyridinone (vs. [3,4-c] in the target compound).
- Substituents :
- 2,6-Dichlorobenzyl group (benzyl linker with Cl substituents).
- Phenyl group at position 1.
- Key Differences: The benzyl linker introduces greater conformational flexibility compared to the direct phenyl attachment in the target compound.
1,2-Dihydro-3H-pyrazolo[3,4-c]pyridin-3-one Derivatives
- Example : Unsubstituted core (CAS 53975-70-5).
- Molecular Weight: Reported as 135 g/mol (CH₃N₃O), though this likely represents a fragment or misannotation .
Triazolo-Pyridinone Derivatives (Pharmaceutical Impurities)
MM0421.02: 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS 62337-66-0)
- Core Structure: Triazolo[4,3-a]pyridinone (vs. pyrazolo[3,4-c]pyridinone).
- Substituents :
- Piperazine-propyl chain with a phenyl group.
- Key Differences :
MM0421.03: Dihydrochloride salt of a 4-chlorophenyl-substituted analogue
- Substituents : 4-Chlorophenyl on the piperazine ring.
- Comparison: Chlorine substitution at the para position (vs.
Imidazo-Pyridine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core Structure: Tetrahydroimidazo[1,2-a]pyridine (vs. pyrazolo-pyridinone).
- Substituents: Nitrophenyl, cyano, phenethyl, and ester groups.
- Physicochemical Properties: Melting point: 243–245°C (high crystallinity). Polar functional groups (nitro, cyano, esters) increase polarity compared to the dichlorophenyl-substituted target compound.
Implications of Structural Variations
- Lipophilicity : The 2,6-dichlorophenyl group in the target compound likely enhances membrane permeability over polar analogues like MM0421.02/03 or the imidazo-pyridine derivative.
- Bioactivity: The pyrazolo-pyridinone core is structurally distinct from triazolo or imidazo systems, suggesting divergent pharmacological targets.
- Synthetic Challenges: Discontinuation of the [3,4-b]pyridinone analogue may reflect synthetic complexity or instability, underscoring the need for optimized routes for the target compound.
Biological Activity
2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one (CAS: 1313738-66-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[3,4-c]pyridine family, which has been associated with various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
Chemical Formula : CHClNO
Molecular Weight : 280.12 g/mol
IUPAC Name : 2-(2,6-dichlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-c]pyridin-3-one
SMILES Notation : O=C1C2=CC=NC=C2NN1C1=C(Cl)C=CC=C1Cl
Biological Activity Overview
The biological activities of this compound have been studied across various domains:
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-c]pyridine class exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : This compound has shown inhibitory effects on several kinases involved in cancer progression. A study reported an IC value of 1.46 µM for VEGFR-2 kinase inhibition, which is crucial in angiogenesis and tumor growth regulation .
- Cell Proliferation Inhibition : The compound demonstrated potent antiproliferative effects against various cancer cell lines including HeLa and HCT116 with IC values in the low micromolar range .
Antimicrobial Activity
Preliminary studies suggest that derivatives of pyrazolo[3,4-c]pyridine exhibit antimicrobial properties. The specific activity of this compound against bacterial strains has not been extensively documented but aligns with the general trends observed in similar compounds.
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : By inhibiting specific kinases such as VEGFR-2 and others involved in cell signaling pathways critical for tumor growth and survival.
- Cell Cycle Arrest : Evidence suggests that this compound may induce cell cycle arrest in cancer cells, thereby preventing proliferation.
Study 1: Anticancer Efficacy
A study conducted by researchers evaluated the efficacy of various pyrazolo[3,4-c]pyridine derivatives on human colorectal carcinoma xenografts. The results indicated that the compound significantly reduced tumor growth rates when administered orally at specific dosing schedules .
| Compound | Target | IC (µM) | Reference |
|---|---|---|---|
| This compound | VEGFR-2 | 1.46 | |
| Other Derivatives | CDK2 | 0.36 | |
| Other Derivatives | CDK9 | 1.8 |
Study 2: Selectivity and Potency
Another investigation highlighted the selectivity profile of this compound compared to other known inhibitors. It was found to exhibit a favorable selectivity index towards CDK proteins involved in cell cycle regulation .
Q & A
Q. Optimization Tips :
- Adjust stoichiometry of dichlorophenyl precursors to minimize byproducts (e.g., dihydroimidazo derivatives) .
- Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Basic: How can researchers confirm the structural identity of this compound using spectroscopic methods?
Answer:
Key Analytical Techniques :
- 1H NMR : Expect signals for the dichlorophenyl aromatic protons (δ 7.3–7.5 ppm, doublet) and pyrazoline NH (δ 10.2–10.5 ppm, broad singlet) .
- 13C NMR : The carbonyl carbon (C3) appears at ~160–165 ppm, while pyridine carbons resonate between 120–140 ppm .
- HRMS : Calculate exact mass (C12H7Cl2N3O: 296.9984) and compare with experimental [M+H]+ (297.0056) .
Validation : Cross-reference with published spectra of structurally analogous pyrazolo-pyridinones .
Advanced: How do substituent modifications (e.g., halogen position, heteroatom replacement) influence the compound’s biological activity?
Answer:
- 2,6-Dichloro vs. Mono-chloro : The 2,6-dichloro configuration enhances steric hindrance, improving target selectivity (e.g., kinase inhibition) compared to mono-substituted analogs .
- Heteroatom Effects : Replacing pyridinone oxygen with sulfur reduces solubility but increases lipophilicity, altering membrane permeability .
- Data Contradictions : Some studies report that 7-fluoro substitution boosts cellular potency , while others note reduced bioavailability due to metabolic instability . Resolution : Perform comparative in vitro assays (e.g., IC50 measurements) under standardized conditions .
Advanced: What strategies address discrepancies in reported solubility and stability data for this compound?
Answer:
Observed Issues :
Q. Methodological Solutions :
- Solubility Testing : Use standardized buffers (PBS pH 7.4, 0.5% Tween-80) and quantify via HPLC-UV .
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring of degradation products (e.g., dechlorinated analogs) .
Advanced: How can researchers design assays to evaluate the compound’s inhibitory activity against enzymatic targets?
Answer:
Recommended Workflow :
Target Selection : Prioritize kinases (e.g., SYK, Src) based on structural homology to known inhibitors .
In vitro Assay :
- Use fluorescence polarization (FP) for kinase inhibition (IC50 determination).
- Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle) .
Data Interpretation : Apply Hill slope analysis to distinguish non-specific binding; a slope >1 suggests cooperative inhibition .
Troubleshooting : If activity is low, explore prodrug strategies (e.g., phosphate esterification) to enhance cellular uptake .
Basic: What are the critical considerations for formulating this compound in preclinical studies?
Answer:
Formulation Challenges :
- Poor aqueous solubility necessitates lipid-based carriers (e.g., PEGylated liposomes) .
- Dosing Vehicles : For oral administration, use 0.5% methylcellulose/0.1% Tween-80 to ensure homogeneity .
Stability : Lyophilize the compound as a hydrochloride salt (enhances shelf-life; t1/2 >6 months at −20°C) .
Advanced: How can researchers resolve contradictions in metabolic pathway data across species?
Answer:
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
